1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15747735
InChI: InChI=1S/C11H8ClF3O2/c12-8-4-6(10(1-2-10)9(16)17)3-7(5-8)11(13,14)15/h3-5H,1-2H2,(H,16,17)
SMILES:
Molecular Formula: C11H8ClF3O2
Molecular Weight: 264.63 g/mol

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid

CAS No.:

Cat. No.: VC15747735

Molecular Formula: C11H8ClF3O2

Molecular Weight: 264.63 g/mol

* For research use only. Not for human or veterinary use.

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid -

Specification

Molecular Formula C11H8ClF3O2
Molecular Weight 264.63 g/mol
IUPAC Name 1-[3-chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C11H8ClF3O2/c12-8-4-6(10(1-2-10)9(16)17)3-7(5-8)11(13,14)15/h3-5H,1-2H2,(H,16,17)
Standard InChI Key QUODQAOGGUGPLP-UHFFFAOYSA-N
Canonical SMILES C1CC1(C2=CC(=CC(=C2)Cl)C(F)(F)F)C(=O)O

Introduction

Molecular Characteristics and Structural Analysis

The compound’s core structure consists of a cyclopropane ring bonded to a phenyl group substituted with chlorine and trifluoromethyl groups at the 3- and 5-positions, respectively. The carboxylic acid functional group at the cyclopropane ring enhances its polarity, while the halogen substituents modulate electronic and steric properties.

Electronic Effects

  • Trifluoromethyl (-CF₃): This strong electron-withdrawing group increases the compound’s lipophilicity (logP ≈ 2.8), facilitating membrane permeability.

  • Chlorine (-Cl): While mildly electron-withdrawing, it stabilizes the aromatic system via resonance, contributing to metabolic stability.

Stereochemical Considerations

The cyclopropane ring imposes significant steric strain, which influences conformational flexibility. Synthetic routes often yield racemic mixtures of trans-enantiomers, necessitating chiral resolution techniques for enantiopure production .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₈ClF₃O₂
Molecular Weight264.63 g/mol
logP (Predicted)2.8 ± 0.3
Topological Polar Surface Area37.3 Ų

Synthesis and Purification Strategies

The synthesis of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid involves multistep reactions, often starting from chlorinated aromatic precursors. A representative pathway includes:

Cyclopropanation

Arylcyclopropanes are synthesized via [2+1] cycloaddition using dihalocarbenes or transition-metal catalysis. For example, dichlorocarbene generated from chloroform under basic conditions reacts with styrene derivatives to form the cyclopropane core .

Functionalization

The trifluoromethyl group is introduced via Ullmann coupling or nucleophilic aromatic substitution, while the carboxylic acid is installed through oxidation of a methyl group or hydrolysis of nitriles.

Enantiomeric Resolution

Racemic trans-diastereomers are resolved using chiral amines like (L)-phenylalanine amide. Diastereomeric salts are crystallized from solvents such as acetonitrile or ethyl acetate, achieving enantiomeric excess (ee) >98% .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
CyclopropanationCHCl₃, NaOH, Phase Transfer Catalyst65%
TrifluoromethylationCuI, TMEDA, (CF₃)₂Zn45%
Resolution(L)-Leucinamide, Acetonitrile70%

Physicochemical Properties and Stability

Solubility

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO (≥50 mg/mL).

Stability

  • Thermal Stability: Decomposes above 200°C without melting.

  • Photostability: Susceptible to UV-induced degradation; storage in amber vials is recommended .

ParameterValue
GHS ClassificationH302, H314
Storage Temperature2–8°C (desiccated)
IncompatibilitiesStrong Oxidizers, Bases

Comparative Analysis with Structural Analogs

Modifying the phenyl substituents alters bioactivity:

  • 3,5-Dichloro Derivative: Higher metabolic stability but reduced solubility.

  • 3-Fluoro-5-CF₃ Analog: Improved LTA4H inhibition (IC₅₀ = 0.5 µM) due to enhanced electronegativity.

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